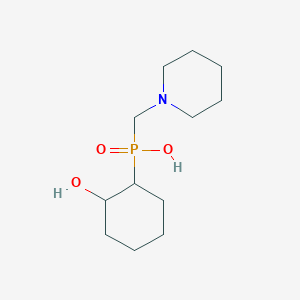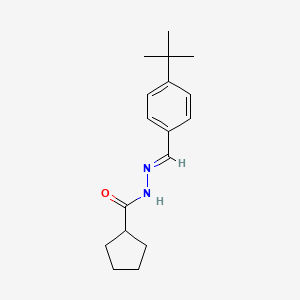![molecular formula C18H27N5O B5063173 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine](/img/structure/B5063173.png)
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine, also known as IPP, is a chemical compound that has been extensively studied for its potential in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential use as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to inhibit the activity of certain enzymes and receptors, including phosphodiesterase 5 (PDE5) and serotonin receptors. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is its potential use as a therapeutic agent for various diseases. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine. One potential direction is the development of new analogs of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine and its potential use in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine can potentially lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine involves several steps, including the reaction of 2-bromo-5-isobutyl-1,2,4-oxadiazole with 2-pyridylboronic acid, followed by the reaction of the resulting intermediate with 4-propylpiperazine. The final product is obtained after purification using chromatographic techniques.
科学的研究の応用
1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. Several studies have reported the anti-cancer activity of 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine, which is believed to be due to its ability to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-propylpiperazine has also been studied for its potential use as a vasodilator and can potentially be used in the treatment of cardiovascular diseases.
特性
IUPAC Name |
3-(2-methylpropyl)-5-[6-(4-propylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-4-7-22-8-10-23(11-9-22)17-6-5-15(13-19-17)18-20-16(21-24-18)12-14(2)3/h5-6,13-14H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLMLQLTBIGGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC=C(C=C2)C3=NC(=NO3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-5-[6-(4-propylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)

![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)
![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5063102.png)

![5-bromo-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5063119.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)


![2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5063144.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)

![N-[3-(dimethylamino)-2-methylpropyl]-4-fluorobenzamide hydrochloride](/img/structure/B5063184.png)